Cas no 348133-70-0 (8-Bromo-2-(piperazin-1-yl)quinoline)

8-Bromo-2-(piperazin-1-yl)quinoline is a brominated quinoline derivative featuring a piperazine substituent at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the development of bioactive molecules. Its quinoline core provides a rigid aromatic scaffold, while the bromo and piperazine groups offer reactive sites for further functionalization, enabling diverse derivatization pathways. The compound is valued for its potential applications in medicinal chemistry, including the synthesis of kinase inhibitors and other therapeutic agents. High purity and well-defined structural characteristics make it suitable for research and industrial applications requiring precise molecular modifications.
8-Bromo-2-(piperazin-1-yl)quinoline structure
348133-70-0 structure
Product Name:8-Bromo-2-(piperazin-1-yl)quinoline
CAS No:348133-70-0
MF:C13H14BrN3
MW:292.17436170578
CID:1081747
PubChem ID:22636271
Update Time:2025-10-29

8-Bromo-2-(piperazin-1-yl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-2-(piperazin-1-yl)quinoline
    • 8-bromo-2-piperazin-1-ylquinoline
    • LogP
    • quinoline, 8-bromo-2-(1-piperazinyl)-
    • 348133-70-0
    • DTXSID70627182
    • SCHEMBL3299921
    • DB-369632
    • 8-bromo-2-piperazin-1-yl-quinoline
    • BSHYLYRHKLYWCF-UHFFFAOYSA-N
    • Inchi: 1S/C13H14BrN3/c14-11-3-1-2-10-4-5-12(16-13(10)11)17-8-6-15-7-9-17/h1-5,15H,6-9H2
    • InChI Key: BSHYLYRHKLYWCF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C=CC(=NC=21)N1CCNCC1

Computed Properties

  • Exact Mass: 291.03722
  • Monoisotopic Mass: 291.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 28.16

8-Bromo-2-(piperazin-1-yl)quinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM143733-1g
8-bromo-2-(piperazin-1-yl)quinoline
348133-70-0 95%
1g
$830 2021-08-05
Chemenu
CM143733-1g
8-bromo-2-(piperazin-1-yl)quinoline
348133-70-0 95%
1g
$*** 2023-05-30
Alichem
A139002585-1g
8-Bromo-2-(piperazin-1-yl)quinoline
348133-70-0 95%
1g
$714.00 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734014-1g
8-Bromo-2-(piperazin-1-yl)quinoline
348133-70-0 98%
1g
¥7202.00 2024-05-17
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.